![molecular formula C20H15Br2N3O5S B11517591 6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11517591.png)
6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of bromine atoms and a chromen-2-one core, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor to form the chromen-2-one structure. Common reagents used in this step include bromine and acetic acid.
Introduction of the formamido group: The formamido group is introduced through a formylation reaction, using formic acid or formamide as the reagent.
Thioylation: The thioyl group is introduced using a thiol reagent, such as thiourea, under acidic conditions.
Coupling with 4-bromophenoxypropane: The final step involves the coupling of the intermediate with 4-bromophenoxypropane, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anticancer agent, given the known biological activities of chromen derivatives.
Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress and apoptosis.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE exerts its effects involves interaction with specific molecular targets. The chromen-2-one core is known to interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular redox states. Additionally, the compound may induce apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE can be compared with other chromen derivatives, such as:
6-Bromo-2-oxo-2H-chromen-3-carboxamide: Similar in structure but lacks the formamido and thioyl groups.
3-Acetyl-6-bromo-2H-chromen-2-one: Contains an acetyl group instead of the formamido and thioyl groups.
N’-((2-(6-bromo-2-oxo-2H-chromen-3-yl)-1H-indol-3-yl)methylene)benzohydrazide: Contains an indole moiety, making it structurally distinct but functionally similar in terms of biological activity.
These comparisons highlight the unique structural features of N-({[(6-BROMO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(4-BROMOPHENOXY)PROPANAMIDE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15Br2N3O5S |
|---|---|
Molecular Weight |
569.2 g/mol |
IUPAC Name |
6-bromo-N-[[2-(4-bromophenoxy)propanoylamino]carbamothioyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15Br2N3O5S/c1-10(29-14-5-2-12(21)3-6-14)17(26)24-25-20(31)23-18(27)15-9-11-8-13(22)4-7-16(11)30-19(15)28/h2-10H,1H3,(H,24,26)(H2,23,25,27,31) |
InChI Key |
GODYYDOXMKIZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11517514.png)
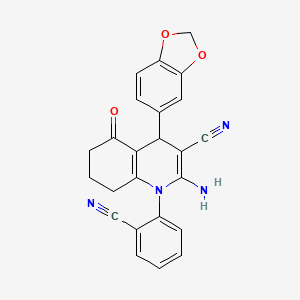
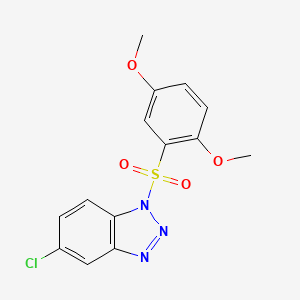
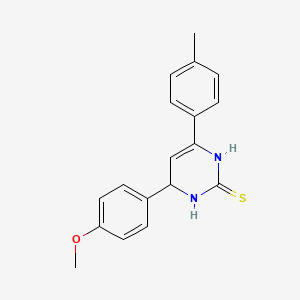
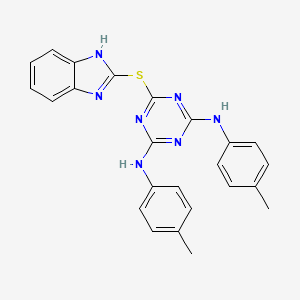
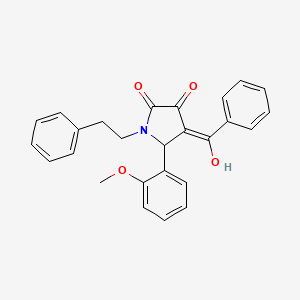
![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517539.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11517543.png)
![(2E)-2-(hydroxyimino)-N'-[(E)-(4-methoxyphenyl)methylidene]ethanehydrazide](/img/structure/B11517553.png)
![6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11517561.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11517563.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B11517564.png)
![N-(3,5-dimethylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517568.png)
![6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11517569.png)
